1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine
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Overview
Description
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a trifluoromethyl-substituted phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with the benzylic position . The benzylic position is a specific site on an organic molecule that is often involved in chemical reactions .
Mode of Action
The mode of action of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine involves interactions at the benzylic position . These interactions can include free radical bromination, nucleophilic substitution, and oxidation . In particular, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound’s interactions at the benzylic position suggest it may influence pathways involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight is 24426 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Biochemical Analysis
Biochemical Properties
It is known that benzylpiperazines can participate in various biochemical reactions . They can undergo nucleophilic substitution and oxidation reactions
Cellular Effects
It is known that benzylpiperazines can have various effects on cells . For instance, some benzylpiperazines can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzylpiperazines can interact with various biomolecules and can inhibit or activate enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and piperazine.
Sulfonylation: The sulfonyl group is introduced by reacting the benzylpiperazine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the trifluoromethyl group.
Substitution: The benzyl group or the sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated or de-trifluoromethylated derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the effects of trifluoromethyl and sulfonyl groups on biological activity.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or hydrophobicity.
Comparison with Similar Compounds
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)pyrazine: Similar structure but with a pyrazine ring instead of a piperazine ring.
Uniqueness: 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is unique due to the combination of its piperazine ring, benzyl group, and trifluoromethyl-substituted sulfonyl group. This combination imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-benzyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)16-7-4-8-17(13-16)26(24,25)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBLKHISTFCZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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